(1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one
Description
Structure
3D Structure
Properties
IUPAC Name |
(1S,5R)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14-12-6-7-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDAOVIVXGHHHU-BETUJISGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(C[C@@H]1C2=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Strategies for the 3 Azabicyclo 3.2.1 Octan 8 One Scaffold
Chemical Transformations at the Ketone Functionality of the Bicyclic System
The ketone at the C-8 position of the (1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one scaffold is a key site for a variety of chemical transformations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.
One of the fundamental reactions at this position is the Grignard addition , which allows for the introduction of a wide range of alkyl and aryl substituents. For instance, the addition of phenylmagnesium bromide to N-benzyl-3-azabicyclo[3.2.1]octan-8-one yields the corresponding tertiary alcohol. nih.govacs.org This reaction typically produces a mixture of diastereomers, with the stereochemical outcome being a critical consideration for the biological activity of the final products. nih.govacs.org
The Wittig reaction provides a classic method for converting the ketone into an alkene. google.com This olefination reaction involves the treatment of the ketone with a phosphonium (B103445) ylide, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to introduce a methylene (B1212753) group. google.com The versatility of the Wittig reaction allows for the synthesis of a variety of exocyclic alkenes by employing different ylides. acs.org The reaction proceeds through a four-membered oxaphosphetane intermediate, and the stereoselectivity can be influenced by the nature of the ylide and the reaction conditions. google.comacs.org
Furthermore, the ketone functionality can be transformed into an oxime by reaction with hydroxylamine. researchgate.net This conversion not only modifies the electronic properties of the scaffold but also introduces a new reactive handle for further derivatization. researchgate.net
The ketone also serves as a precursor for the synthesis of spirocyclic compounds . For example, reaction with imines and phenoxyacetyl chloride can lead to the formation of spiro-β-lactams. Another approach involves the synthesis of spirocyclic hybrids incorporating a 1,3-oxazinan-2-one (B31196) fragment.
The following table summarizes some key chemical transformations at the ketone functionality:
| Reaction Type | Reagents | Product Type |
| Grignard Addition | Phenylmagnesium bromide | Tertiary alcohol |
| Wittig Reaction | Methylenetriphenylphosphorane | Exocyclic alkene |
| Oxime Formation | Hydroxylamine | Oxime |
| Spiro-β-lactam Synthesis | Imines, Phenoxyacetyl chloride | Spiro-β-lactam |
Functionalization and Structural Modification of the Azabicyclo[3.2.1]octane Ring System
Beyond the ketone, the carbon framework of the azabicyclo[3.2.1]octane ring system can be functionalized through various C-C and C-heteroatom bond-forming reactions. These modifications are essential for exploring the structure-activity relationships of derivatives based on this scaffold.
Cross-coupling reactions , such as the Stille and Suzuki couplings, have been employed to introduce biaryl systems. These reactions typically involve the formation of a triflate intermediate from the corresponding alcohol, which then undergoes palladium-catalyzed coupling with an appropriate organostannane or organoboron reagent. nih.gov
The enolate chemistry of the bicyclic ketone allows for several transformations at the α-carbon. These include:
Michael additions : The conjugate addition of the enolate to α,β-unsaturated compounds.
Mannich reactions : A three-component condensation with an amine and a non-enolizable aldehyde.
Alkylations : The introduction of alkyl groups using alkyl halides. canada.ca
Furthermore, the α-position can be functionalized with heteroatoms through reactions such as α-halogenation, α-hydroxylation, and α-amination . However, these reactions on bridged bicyclic ketones can sometimes result in low selectivity and yields. canada.ca
Stereocontrolled Derivatization of Bridged Bicyclic Scaffolds
The stereochemistry of the 3-azabicyclo[3.2.1]octane scaffold plays a crucial role in determining the biological activity of its derivatives. Therefore, the development of stereocontrolled derivatization methods is of significant importance.
The addition of Grignard reagents to the ketone at C-8 can exhibit diastereoselectivity. For example, the addition of a phenyl group can lead to the formation of both 8α-phenyl and 8β-phenyl alcohols, with the relative stereochemistry influencing the biological profile of the resulting compounds. nih.govacs.org
Asymmetric synthesis strategies have been developed to control the stereochemical outcome of reactions on this scaffold. These include:
Chiral auxiliaries : The use of a chiral auxiliary can direct the stereochemical course of a reaction, which is then removed in a subsequent step.
Asymmetric catalysis : The use of chiral catalysts, such as those based on transition metals with chiral ligands, can induce enantioselectivity in reactions like 1,3-dipolar cycloadditions to form the bicyclic system. rsc.org
Diastereoselective aldol (B89426) reactions : Chiral lithium amides have been used to promote diastereoselective and enantioselective aldol reactions of related tropinone (B130398) systems, highlighting a potential strategy for stereocontrolled functionalization. researchgate.net
The desymmetrization of achiral tropinone derivatives through enantioselective processes is another powerful approach to access enantiomerically pure 8-azabicyclo[3.2.1]octane derivatives. rsc.orgresearchgate.net
N-Alkylation and Other Nitrogen-Centered Chemical Modifications
The nitrogen atom of the 3-azabicyclo[3.2.1]octane ring is a key position for modification, allowing for the introduction of a variety of substituents that can modulate the physicochemical and biological properties of the molecule.
The N-benzyl group in this compound serves as a protecting group that can be removed under various conditions. A common method for debenzylation is catalytic hydrogenation using a palladium catalyst. google.com
Once the secondary amine is obtained, it can be subjected to N-alkylation with a range of alkyl halides or other electrophiles to introduce new N-substituents. nih.gov This allows for the synthesis of a library of N-substituted analogs for biological screening. For example, N-alkylation with appropriate alkyl bromides can be achieved in a two-step process following a decarbonylation of a carbamate-protected precursor. nih.gov
Other nitrogen-centered modifications include the formation of N-substituted analogs with functional groups other than simple alkyl chains . For instance, reaction with 2,4-dichloro-6-methoxy-1,3,5-triazine (B150824) can lead to the formation of an N-substituted triazine derivative. researchgate.net
The following table provides examples of N-centered modifications:
| Reaction Type | Reagents/Conditions | Resulting N-Substituent |
| N-Debenzylation | H₂, Pd/C | -H |
| N-Alkylation | Alkyl bromide | Alkyl group |
| N-Arylation | 2,4-dichloro-6-methoxy-1,3,5-triazine | 4-chloro-6-methoxy-1,3,5-triazin-2-yl |
Stereochemical Aspects and Conformational Analysis of 3 Azabicyclo 3.2.1 Octan 8 One Derivatives
Elucidation of Absolute and Relative Stereochemistry in Bicyclic Systems
The 3-azabicyclo[3.2.1]octane framework is a bridged bicyclic system characterized by a six-membered piperidine (B6355638) ring and a five-membered cyclopentane (B165970) ring sharing three carbon atoms. The absolute configuration of the title compound is defined by the stereocenters at the bridgehead carbons, C1 and C5, designated as (1R,5S). This specific arrangement establishes a fixed spatial orientation for the rest of the molecule.
The stereochemistry of the 3-azabicyclo[3.2.1]octane skeleton is fundamental to its derivatives' biological and chemical properties. Constraining a flexible diamine scaffold into this rigid bicyclic structure creates specific spatial orientations that are crucial for designing ligands for receptors and enzymes. montclair.edu The fixed (1R,5S) configuration of the bridgehead carbons locks the piperidine and cyclopentane portions of the ring system into a defined conformation, which in turn directs the orientation of the N-benzyl group and the C8-ketone.
Conformational Preferences and Dynamics of the Bridged Azabicyclo[3.2.1]octane Ring
The conformational analysis of the 3-azabicyclo[3.2.1]octane ring system is complex due to the fused nature of the rings. However, studies on closely related derivatives provide significant insight into the preferred conformations of (1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one. The dominant conformation for this system is a chair-envelope. researchgate.net In this arrangement, the six-membered piperidine ring adopts a distorted chair conformation, while the five-membered cyclopentane ring assumes an envelope shape.
Computational and spectroscopic studies on N-substituted 3-azabicyclo[3.2.1]octane derivatives consistently show that the substituent on the nitrogen atom preferentially occupies the equatorial position to minimize steric hindrance. researchgate.netnih.gov This preference is particularly strong for a bulky substituent like the benzyl (B1604629) group. Therefore, in this compound, the benzyl group is expected to be in the equatorial orientation relative to the piperidine chair. This conformation is more stable than the alternative boat-like conformation. montclair.edu
The dynamics of the ring system are relatively restricted compared to monocyclic systems. The bridged structure limits large-scale conformational changes, resulting in a fairly rigid molecule. The primary conformational flexibility arises from the orientation of the N-substituent and slight puckering of the rings. Studies on similar bicyclic systems have identified low energy barriers for transitions between chair-like and boat-like conformations of the piperidine ring, although the chair form remains the more stable. montclair.edu
Table 1: Conformational Features of the 3-Azabicyclo[3.2.1]octane System
| Feature | Description |
| Piperidine Ring Conformation | Primarily a distorted chair form. |
| Cyclopentane Ring Conformation | Adopts an envelope conformation. |
| N-Substituent Orientation | The N-benzyl group strongly prefers an equatorial position. |
| Overall Conformation | The most stable conformation is the chair-envelope. |
Influence of Stereoisomerism on Molecular Recognition and Interactions
The specific stereochemistry of this compound is critical in the context of molecular recognition. The rigid bicyclic scaffold acts as a constrained template, presenting its functional groups—the tertiary amine, the benzyl group, and the ketone—in a well-defined three-dimensional arrangement. This precise spatial orientation is essential for selective binding to biological targets such as receptors and enzymes.
The difference between stereoisomers can lead to dramatic differences in biological activity. For example, in a related 8-azabicyclo[3.2.1]octane system, the endo and exo diastereoisomers showed significantly different inhibitory activities toward N-acylethanolamine-hydrolyzing acid amidase (NAAA), with the endo-isomer being highly active while the exo-isomer was devoid of activity. nih.gov This highlights how a subtle change in the spatial position of a substituent on the bicyclic ring can profoundly impact molecular interactions.
The (1R,5S) configuration of the backbone, combined with the equatorial preference of the N-benzyl group, creates a specific molecular shape and distribution of hydrophobic and polar regions. The aromatic benzyl group provides a large, hydrophobic surface, while the nitrogen atom and the ketone oxygen act as potential hydrogen bond acceptors. The precise distances and angles between these features, dictated by the rigid stereochemistry, are key determinants for complementary interactions with a binding site.
Application of Advanced Spectroscopic Techniques for Stereochemical Assignment
The elucidation of the complex three-dimensional structure of this compound and its derivatives relies heavily on advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.
NMR Spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of these molecules in solution.
¹H NMR: The chemical shifts and coupling constants of the protons provide detailed information about their local environment and dihedral angles, which helps to define the ring conformation.
¹³C NMR: The number of signals and their chemical shifts confirm the molecular symmetry and the nature of the carbon skeleton.
2D NMR Techniques: Correlation spectroscopy (COSY) is used to establish proton-proton connectivities, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign protons to their respective carbons.
Nuclear Overhauser Effect (NOE) Spectroscopy: NOE experiments are particularly crucial for determining stereochemistry. The observation of through-space interactions between protons confirms their spatial proximity, allowing for the assignment of relative configurations, such as the endo or exo orientation of substituents and the chair-envelope conformation of the rings. researchgate.net
For example, the ¹H and ¹³C NMR data for the closely related 3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane provides a template for the expected signals in the target ketone.
Table 2: Representative NMR Data for a 3-Benzyl-3-azabicyclo[3.2.1]octane Derivative
| Nucleus | Chemical Shift (ppm) | Description |
| ¹H | 7.25-7.13 | Aromatic protons of the benzyl group |
| ¹H | 3.45 | Benzylic methylene (B1212753) protons (NCH₂) |
| ¹H | 2.44, 2.35 | Protons at C2 and C4 |
| ¹H | 1.98 | Bridgehead protons at C1 and C5 |
| ¹³C | 140.0 | Aromatic ipso-carbon |
| ¹³C | 128.6, 128.1, 126.7 | Aromatic CH carbons |
| ¹³C | 61.6 | Benzylic methylene carbon (NCH₂) |
| ¹³C | 55.2 | Carbons at C2 and C4 |
| ¹³C | 38.2 | Bridgehead carbons at C1 and C5 |
| Data derived from 3-Benzyl-8,8-dimethoxy-3-azabicyclo[3.2.1]octane. thieme-connect.com |
X-ray Crystallography provides unambiguous proof of the absolute and relative stereochemistry in the solid state. A crystal structure reveals precise bond lengths, bond angles, and torsional angles, offering a definitive picture of the molecular conformation. Studies on analogous 3-azabicyclo[3.2.1]octane derivatives have confirmed the chair-envelope conformation and the equatorial disposition of N-substituents in the crystalline state. nih.gov
Computational Chemistry and Molecular Modeling of Azabicyclo 3.2.1 Octan 8 One Derivatives
Quantum Chemical Calculations (Density Functional Theory) for Electronic Structure and Geometry Optimization
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and optimizing the three-dimensional geometry of azabicyclo[3.2.1]octane derivatives. rroij.comresearchgate.net These calculations provide a detailed understanding of the molecule's properties at the atomic level.
DFT studies are employed to determine the most stable conformation of the bicyclic system. For the related 3-azabicyclo[3.2.1]octane scaffold, DFT calculations at the B3-LYP/def2-TZVP level of theory have been used to investigate the relative stabilities of different conformations, such as the chair-like and boat-like orientations of the piperidine (B6355638) ring. montclair.edu These studies reveal that the energy barrier between these conformations is relatively low, suggesting conformational flexibility which can be crucial for biological activity. montclair.edu The optimized geometry obtained from DFT calculations provides accurate bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental values where available. rroij.com This optimized structure serves as the foundation for further computational analyses like molecular docking and molecular dynamics simulations.
The electronic properties, such as orbital energies (HOMO and LUMO), electrostatic potential maps, and partial atomic charges, are also derived from DFT calculations. researchgate.net These properties are critical for understanding the reactivity of the molecule and its potential for intermolecular interactions, such as hydrogen bonding and electrostatic interactions with a biological target.
Molecular Dynamics Simulations for Conformational Space Exploration and Dynamics
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational space and dynamic behavior of azabicyclo[3.2.1]octane derivatives in a simulated biological environment, such as in a solvent or a lipid bilayer. researchgate.netmdpi.com While specific MD studies on (1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one are not extensively documented, the methodology is widely applied to similar bicyclic systems.
MD simulations can reveal the flexibility of the bicyclic core and its substituents over time. For instance, simulations can track the transitions between the chair and boat conformations of the six-membered ring within the azabicyclo[3.2.1]octane system. This dynamic behavior can influence how the molecule fits into a binding pocket of a protein. The simulations also provide insights into the interactions between the molecule and solvent molecules, which can affect its solubility and bioavailability. By analyzing the trajectory of an MD simulation, researchers can identify the most populated conformations and understand the energetic landscape of the molecule's conformational space.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique extensively used to predict the preferred binding orientation of a ligand to a biological target, such as a protein or a nucleic acid. rsc.orgacs.org For azabicyclo[3.2.1]octane derivatives, docking studies have been instrumental in understanding their interactions with various receptors and enzymes.
In a typical docking study, the 3D structure of the ligand, optimized using methods like DFT, is placed into the binding site of the target protein. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. acs.org For example, docking studies have been performed on diazabicyclo[3.2.1]octane analogues of Maraviroc, a CCR5 antagonist, to understand their binding mode within the receptor. rsc.org
Analysis of Predicted Binding Modes and Intermolecular Interactions
The results of molecular docking studies provide detailed information about the predicted binding pose of the ligand and the specific intermolecular interactions that stabilize the ligand-target complex. rsc.orgacs.org These interactions can include:
Hydrogen bonds: The nitrogen atom in the azabicyclo core and the carbonyl oxygen of the ketone can act as hydrogen bond acceptors, while other functional groups on derivatives can act as donors.
Hydrophobic interactions: The benzyl (B1604629) group and the bicyclic hydrocarbon framework can engage in hydrophobic interactions with nonpolar residues in the binding pocket.
Pi-pi stacking: The aromatic ring of the benzyl substituent can participate in pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.
Electrostatic interactions: The distribution of partial charges on the ligand, as determined by quantum chemical calculations, governs its electrostatic interactions with the protein.
For instance, docking studies on pyrazole azabicyclo[3.2.1]octane sulfonamides as NAAA inhibitors revealed that specific hydrogen bond donor features are crucial for potent inhibition. acs.org The analysis of these interactions is vital for understanding the molecular basis of the ligand's activity.
Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches
Computational approaches, particularly molecular docking and 3D-QSAR (Quantitative Structure-Activity Relationship) studies, play a significant role in elucidating the structure-activity relationships of azabicyclo[3.2.1]octane derivatives. nih.govresearchgate.net By comparing the docking scores and binding modes of a series of analogues with their experimentally determined biological activities, researchers can build predictive SAR models.
These models help to identify the key structural features that are important for high-affinity binding. For example, SAR studies on a series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides as kappa opioid receptor antagonists showed that modifications to the N-substitution could significantly impact selectivity and potency. nih.govresearchgate.net Computational analyses can explain these observations at a molecular level, for instance, by showing that a particular substituent fits better into a hydrophobic pocket or forms an additional hydrogen bond. This understanding is crucial for the rational design of new, more potent, and selective compounds.
Cheminformatics and Virtual Screening Applications for Scaffold Exploration
The azabicyclo[3.2.1]octane scaffold serves as a valuable starting point for the exploration of chemical space in drug discovery through cheminformatics and virtual screening. researchgate.net Cheminformatics tools are used to analyze the diversity and complexity of compound libraries based on this scaffold.
Virtual screening involves the use of computational methods to screen large libraries of virtual compounds against a biological target to identify potential hits. researchgate.net Starting with the 3-azabicyclo[3.2.1]octan-8-one core, virtual libraries can be generated by adding a wide variety of substituents at different positions. These libraries can then be docked into the binding site of a target protein, and the top-scoring compounds can be selected for synthesis and experimental testing. This approach has been successfully used to identify hit compounds for various targets, starting from bicyclic scaffolds. researchgate.net For example, a virtual library of 6,8-dioxa-3-azabicyclo[3.2.1]-octane peptidomimetic scaffolds was screened in silico against the crystal structure of Human Macrophage Metalloelastase (MMP-12), leading to the identification of promising hits. researchgate.net
The use of cheminformatics and virtual screening significantly accelerates the early stages of drug discovery by prioritizing compounds that are most likely to be active, thereby saving time and resources.
Strategic Applications of the 3 Azabicyclo 3.2.1 Octan 8 One Core in Broader Organic Synthesis
Role as a Chiral Building Block in Asymmetric Synthesis of Complex Molecules
The 8-azabicyclo[3.2.1]octane scaffold is a cornerstone in stereoselective synthesis due to its conformationally constrained structure, which provides a predictable stereochemical environment. rsc.orgresearchgate.net This framework is frequently constructed from enantiomerically pure starting materials, embedding the required stereochemical information early in the synthetic route. uni-regensburg.de The chirality of the (1R,5S) configuration allows it to serve as a chiral building block, directing the stereochemical outcome of subsequent reactions to produce complex molecules with high optical purity.
Methodologies for the enantioselective construction of this scaffold often involve either building from the chiral pool or the desymmetrization of achiral tropinone (B130398) derivatives. rsc.orgresearchgate.net These strategies are crucial for accessing optically active tropane (B1204802) alkaloids and their derivatives. For instance, innovative approaches have been developed for the asymmetric synthesis of tropanes through the intramolecular desymmetrization of meso-epoxides, catalyzed by chiral phosphoric acids. This method directly forms the 8-azabicyclo[3.2.1]octane scaffold with excellent stereoselectivity. researchgate.net The inherent and well-defined stereochemistry of the (1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one core makes it an invaluable starting point for syntheses where precise control over stereocenters is paramount.
Table 1: Asymmetric Methodologies Involving the 8-Azabicyclo[3.2.1]octane Scaffold
| Methodology | Description | Key Feature | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | Utilization of naturally occurring enantiopure building blocks to construct the tropane framework. | Embeds stereochemistry from the start of the synthesis. | uni-regensburg.de |
| Desymmetrization | Asymmetric transformation of an achiral or meso tropinone derivative to create a chiral product. | Creates stereocenters on a pre-formed scaffold. | rsc.orgresearchgate.net |
| Catalytic Asymmetric Cycloaddition | Enantioselective 1,3-dipolar cycloadditions to form the bicyclic system. | Establishes multiple stereocenters in a single step with high enantioselectivity. | rsc.org |
Scaffold Diversity Generation and Chemical Library Construction
The 3-azabicyclo[3.2.1]octan-8-one core is a highly versatile scaffold for generating molecular diversity and constructing chemical libraries for drug discovery. molport.com Its robust structure allows for chemical modifications at several positions, primarily the nitrogen atom (N-3) and the ketone at C-8, without compromising the integrity of the bicyclic core. This adaptability makes it an ideal template for structure-activity relationship (SAR) studies.
Researchers have extensively used this scaffold to create libraries of compounds targeting various biological systems. For example, a variety of piperidine (B6355638) and tropane scaffolds have been used to replace the piperazine (B1678402) ring system in GBR 12909-related molecules to develop potent and selective dopamine (B1211576) transporter (DAT) inhibitors. nih.gov By introducing diverse substituents, libraries of 8-substituted-3-azabicyclo[3.2.1]octanes have been synthesized and evaluated for their inhibitory potency at monoamine transporters. nih.govacs.orgresearchgate.net Similarly, constraining a flexible piperidine ring into the more conformationally rigid azabicyclo[3.2.1]octane scaffold proved beneficial in developing novel N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. semanticscholar.orgacs.org This strategy led to a significant boost in potency, demonstrating the scaffold's value in optimizing ligand-receptor interactions. semanticscholar.orgacs.org
Table 2: Examples of Scaffold Diversity from the 3-Azabicyclo[3.2.1]octane Core
| Scaffold Modification Site | Substituent Type | Target Application | Reference |
|---|---|---|---|
| C-8 | Phenyl, Benzhydryl ethers | Dopamine and Serotonin Transporters | nih.govacs.org |
| N-8 | Alkylaryl, Cyclopropylmethyl | Dopamine, Serotonin, and Norepinephrine Transporters | nih.govresearchgate.net |
| C-3 | Pyrazinyloxy | NAAA Inhibition | semanticscholar.orgacs.org |
| N-8 | Pyrazole Sulfonamides | NAAA Inhibition | semanticscholar.orgacs.org |
| N-8 | Triazolyl | CCR5 Modulators | google.com |
Intermediacy in the Synthesis of Diverse Natural Products and Analogues
The 8-azabicyclo[3.2.1]octane framework is the central structural motif of tropane alkaloids, a class of natural products with a wide range of significant biological activities. rsc.orgresearchgate.net Consequently, this compound and its derivatives are crucial intermediates in the total synthesis of these alkaloids and their synthetic analogues.
Cocaine Analogues: The synthesis of cocaine analogues for pharmacological study frequently begins with the 3-azabicyclo[3.2.1]octan-8-one core. nih.govacs.orgnih.gov The ketone at the C-8 position serves as a versatile chemical handle for introducing a variety of substituents via reactions such as Grignard additions. nih.govacs.org This allows for the systematic exploration of the SAR of cocaine-like molecules, aiming to develop potential treatments for cocaine abuse or new local anesthetics. nih.govnih.govgoogle.com The benzyl (B1604629) group at N-3 acts as a protecting group that can be removed later in the synthesis. google.com
Epibatidine (B1211577) Analogues: Epibatidine, a potent analgesic isolated from the skin of an Ecuadorian poison frog, features a 7-azabicyclo[2.2.1]heptane ring system. researchgate.net However, the related 3-azabicyclo[3.2.1]octane scaffold has been employed to synthesize structural analogues of epibatidine. nih.gov For example, a series of 3,8-diazabicyclo[3.2.1]octanes substituted with chlorinated heteroaryl rings were synthesized as potential epibatidine analogues, with some showing significant analgesic effects mediated by the nicotinic system. nih.gov
Other Tropane Alkaloids: The 8-azabicyclo[3.2.1]octane skeleton is the foundation for a wide array of tropane alkaloids, including atropine, scopolamine (B1681570), and ferruginine. researchgate.netresearchgate.net Synthetic routes to these complex natural products often rely on the stereocontrolled construction or modification of this core structure. researchgate.net The enantioselective synthesis of (+)-ferruginine, for instance, has been achieved through methods that assemble the 8-azabicyclo[3.2.1]octane scaffold with high stereoselectivity. researchgate.net
Table 3: The 3-Azabicyclo[3.2.1]octan-8-one Core in the Synthesis of Natural Products and Analogues
| Target Molecule Class | Role of the Scaffold | Key Synthetic Transformation | Reference |
|---|---|---|---|
| Cocaine Analogues | Direct precursor | Grignard addition or nucleophilic displacement at C-8 ketone. | nih.govacs.org |
| Epibatidine Analogues | Structural template | Synthesis of related diazabicyclo[3.2.1]octanes. | nih.gov |
| Tropanols (e.g., (-)-α-tropanol) | Key intermediate | Asymmetric ring opening of a meso-epoxide precursor. | researchgate.net |
Future Directions and Perspectives in Azabicyclo 3.2.1 Octan 8 One Research
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of the azabicyclo[3.2.1]octane core has been a subject of intense research for decades, leading to a variety of sophisticated synthetic protocols. researchgate.netresearchgate.net However, the demand for more efficient, environmentally benign, and versatile methods continues to drive innovation in this area. Future efforts are expected to concentrate on developing novel strategies that offer improvements in step economy, yield, and sustainability.
A significant area of development involves the creation of new catalytic approaches. researchgate.net While classical methods like the Robinson multicomponent synthesis of tropinone (B130398) have been foundational, modern research is exploring advanced transition-metal-mediated processes and organocatalysis. researchgate.net For instance, catalytic asymmetric 1,3-dipolar cycloaddition reactions represent a powerful tool for constructing the bicyclic core with high levels of stereocontrol. acs.org Another promising avenue is the desymmetrization of achiral tropinone derivatives, which allows for the enantioselective synthesis of functionalized tropanes. rsc.orgnih.govresearchgate.net
Recent strategies have focused on building the 8-azabicyclo[3.2.1]octane core through innovative cycloaddition reactions or aziridination of cycloheptadiene intermediates followed by rearrangement, which can shorten synthetic sequences to as few as 5-7 steps. acs.org The development of processes that utilize renewable starting materials and reduce reliance on hazardous reagents or protecting groups is a key aspect of sustainable synthesis. dntb.gov.ua This includes biocatalytic methods that leverage enzymes, such as tropinone reductases, to achieve specific chemical transformations with high stereospecificity under mild conditions. nih.gov
Table 1: Emerging Synthetic Strategies for the Azabicyclo[3.2.1]octane Scaffold
| Synthetic Strategy | Key Features | Potential Advantages |
|---|---|---|
| Catalytic Asymmetric Cycloadditions | Employs chiral catalysts to control stereochemistry during ring formation. ehu.es | High enantioselectivity; direct construction of the bicyclic core. ehu.esacs.org |
| Tropinone Desymmetrization | Uses chiral reagents or catalysts to selectively functionalize a symmetrical tropinone precursor. rsc.orgnih.gov | Efficient access to chiral, non-racemic tropane (B1204802) derivatives from simple starting materials. acs.orgresearchgate.net |
| Vinyl Aziridine (B145994) Rearrangement | Involves aziridination of a cycloheptadiene followed by a rearrangement to form the bicyclic core. acs.org | Rapid assembly of the tropane skeleton in fewer steps. acs.org |
| Biosynthesis & Biocatalysis | Utilizes enzymes (e.g., tropinone reductases, P450s) for specific transformations. dntb.gov.uanih.gov | High stereospecificity; environmentally friendly conditions; potential for novel structures. dntb.gov.uanih.gov |
Advancements in Precise Stereochemical Control and Functionalization
The biological activity of tropane alkaloids and their analogues is critically dependent on their three-dimensional structure. acs.org Therefore, the precise control of stereochemistry during synthesis and subsequent functionalization is paramount. While significant progress has been made, future research will focus on developing even more robust and versatile methods for installing and manipulating stereocenters within the azabicyclo[3.2.1]octane framework. ehu.esrsc.orgnih.gov
A primary challenge lies in achieving high stereoselectivity in reactions on the bicyclic system. researchgate.net Most current approaches rely on building a chiral acyclic precursor that contains the necessary stereochemical information to guide the formation of the bicyclic scaffold. ehu.esrsc.orgnih.gov A key future direction is the development of methodologies where stereochemical control is achieved concurrently with the formation of the 8-azabicyclo[3.2.1]octane core from achiral starting materials. ehu.esresearchgate.net This includes the refinement of enantioselective catalytic processes that can generate the desired stereoisomers with high fidelity. researchgate.net
Furthermore, late-stage functionalization of the tropane skeleton is a critical area for advancement. The ability to selectively introduce substituents at various positions (such as C3, C6, or C7) is essential for creating diverse libraries of compounds for structure-activity relationship (SAR) studies. acs.org Research is moving towards methods that allow for the regioselective and stereoselective introduction of functional groups onto the pre-formed bicyclic core. researchgate.net This includes enzymatic approaches using enzymes like cytochrome P450s to achieve selective C-H bond functionalization, a challenging but highly desirable transformation. researchgate.net
Table 2: Methods for Stereochemical Control and Functionalization
| Method | Target | Outcome |
|---|---|---|
| Chiral Auxiliary-Mediated Cycloaddition | Construction of the bicyclic scaffold | Diastereoselective formation of the core, with the auxiliary later removed. ehu.es |
| Enantioselective Deprotonation | α-carbon of the tropinone ketone | Generation of a chiral enolate for subsequent stereoselective alkylation or aldol (B89426) reactions. acs.org |
| Enzymatic Resolution/Oxidation | Racemic tropinone derivatives or specific C-H bonds | Separation of enantiomers or introduction of hydroxyl groups with high enantioselectivity. researchgate.net |
| Directed Reduction | Ketone at C-3 (or C-2) | Stereoselective formation of specific alcohol isomers (e.g., tropine (B42219) vs. pseudotropine analogues). researchgate.net |
Synergistic Integration of Computational and Experimental Approaches for Rational Design and Discovery
The convergence of computational modeling and experimental synthesis is revolutionizing the field of drug discovery, and research on azabicyclo[3.2.1]octane derivatives is no exception. jddhs.com This synergistic approach enables a more rational, efficient, and targeted workflow, moving away from traditional trial-and-error methods. jddhs.com Future progress in this area will depend on the deeper integration of these two domains.
Computational techniques, such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) modeling, are powerful tools for accelerating the identification and optimization of lead compounds. jddhs.com These methods can be used to predict how different functionalizations of the (1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one scaffold will interact with biological targets, allowing researchers to prioritize the synthesis of compounds with the highest predicted affinity and desired pharmacological properties. jddhs.comnih.gov For instance, computational studies can rationalize the mechanisms of catalytic cycles, providing crucial insights into the origins of regio- and stereoselectivity, which in turn guides the optimization of experimental reaction conditions. acs.org
The experimental validation of computational predictions is a critical part of this integrated workflow. High-throughput screening and detailed biological assays provide the real-world data needed to refine and improve the predictive power of computational models. jddhs.com This iterative cycle of prediction, synthesis, and testing shortens development timelines and increases the likelihood of success. The synergy between these approaches has already proven powerful in developing novel transition-metal-catalyzed reactions and is expected to play an increasingly important role in designing novel azabicyclo[3.2.1]octane-based therapeutic agents. acs.org
Q & A
Q. What are the recommended synthetic routes for (1R,5S)-3-benzyl-3-azabicyclo[3.2.1]octan-8-one?
The compound can be synthesized via nucleophilic aromatic substitution using precursors like nortropinone hydrochloride. For example, reacting 1,2-difluoro-4-nitrobenzene with nortropinone hydrochloride in DMF and potassium carbonate at 100°C yields bicyclic intermediates, followed by recrystallization from ethyl acetate . Stille or Suzuki cross-coupling protocols may also be employed for functionalization, though yields and purity depend on reaction conditions (e.g., solvent, temperature) .
Q. How can the stereochemistry and conformation of this compound be experimentally confirmed?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, SCXRD analysis reveals that the fused piperidine ring adopts a chair conformation, while the pyrrolidine ring exhibits an envelope conformation with the nitrogen atom displaced by 0.661 Å . SHELX software (e.g., SHELXL97) is widely used for refinement, ensuring precise atomic displacement parameter calculations .
Q. What safety precautions are required when handling this compound?
Hazard statements include H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), and ensure proper ventilation to avoid respiratory exposure (H335). In case of contact, rinse eyes with water for several minutes (P305+P351+P338) .
Q. What analytical techniques are critical for purity assessment?
High-performance liquid chromatography (HPLC) with >95% purity thresholds is standard . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, while X-ray powder diffraction (XRPD) assesses crystallinity .
Advanced Research Questions
Q. How does the rigid bicyclic scaffold influence biological activity in structure-activity relationship (SAR) studies?
The 3-azabicyclo[3.2.1]octane skeleton imparts stereoselective binding to neurotransmitter transporters. For example, 8-substituted derivatives show modest affinity for dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters, with substituents like diarylmethoxyethylidenyl enhancing selectivity . Computational docking studies can further map binding pockets .
Q. What strategies improve enantioselective synthesis of this compound?
Radical cyclization with n-tributyltin hydride and AIBN achieves >99% diastereocontrol in related azabicyclo systems . Chiral auxiliaries or asymmetric catalysis (e.g., Pd-mediated cross-coupling) may optimize enantiomeric excess (ee) .
Q. How does conformational flexibility impact pharmacological activity?
The envelope conformation of the pyrrolidine ring allows dynamic interactions with sigma receptors. Derivatives like 3-(biaryl)-8-oxabicyclo[3.2.1]oct-2-ene-2-carboxylic acid methyl esters show high sigma-2 receptor affinity (Ki < 10 nM) and selectivity over sigma-1 (>100-fold) . Molecular dynamics simulations can model ligand-receptor flexibility .
Q. What are the challenges in scaling up synthesis for preclinical studies?
Key issues include optimizing cross-coupling reactions (e.g., avoiding complex mixtures in Suzuki couplings) and controlling crystallization conditions to prevent polymorphic variations . Continuous flow chemistry may enhance reproducibility for intermediates like 8-cyclopropyl derivatives .
Q. How is this scaffold utilized in targeted protein degradation (e.g., PROTACs)?
Analogous 8-oxa-3-azabicyclo[3.2.1]octane derivatives serve as linkers in PROTACs, connecting E3 ligase binders to target proteins. For example, imidazo[1,5-b]pyridazin-2-yl derivatives achieve 85% yield in coupling reactions, critical for maintaining proteolytic efficiency .
Q. What computational tools are recommended for modeling its pharmacokinetic properties?
Density functional theory (DFT) calculates logP (2.1) and polar surface area (23.5 Ų) to predict blood-brain barrier permeability . Molecular docking (AutoDock Vina) and MD simulations (GROMACS) assess binding modes with transporters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
